

Application Notes and Protocols: RG7775 in Murine Cancer Models

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Compound of Interest

Compound Name: RG7775

Cat. No.: B1191816

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These application notes provide detailed protocols for the use of **RG7775** (RO6839921), an intravenous prodrug of the MDM2 antagonist idasanutlin, in preclinical murine models of cancer, particularly neuroblastoma. The provided data and methodologies are based on published preclinical studies and are intended for researchers, scientists, and drug development professionals.

Core Principle

RG7775 is a novel anticancer agent that functions by inhibiting the Murine Double Minute 2 (MDM2) protein. In many cancers with wild-type TP53, the tumor suppressor protein p53 is inactivated by high levels of MDM2. **RG7775**, after intravenous administration, is converted to its active form, idasanutlin, which binds to MDM2 and prevents its interaction with p53. This leads to the stabilization and activation of p53, which in turn transcriptionally activates target genes that induce cell cycle arrest and apoptosis in tumor cells.^[1]

Recommended Dosage and Administration

The following table summarizes the recommended dosage and administration schedule for **RG7775** in murine cancer models, based on a key preclinical study in neuroblastoma.^[2]

Parameter	Recommendation
Drug	RG7775 (RO6839921)
Dosage	Equivalent to 100 mg/kg of active idasanutlin
Administration Route	Intravenous (IV)
Vehicle	Not specified in the provided search results
Treatment Schedule	Once per week for 3 weeks
Murine Models	SHSY5Y-Luc and NB1691-Luc orthotopic neuroblastoma models (TP53 wild-type)

Combination Therapy with Temozolomide

RG7775 has been shown to be effective in combination with the alkylating agent temozolomide.^[2] The combination therapy resulted in greater tumor growth inhibition and increased survival in neuroblastoma models compared to either agent alone.^[2]

Parameter	Recommendation
Drug	Temozolomide
Dosage	34 mg/kg ^[2]
Administration Route	Oral or as specified for the model
Treatment Schedule	Daily for 5 consecutive days, repeated for 3 weeks ^[2]

Experimental Protocols

Preparation of RG7775 and Temozolomide

- **RG7775:** Reconstitute the lyophilized powder of **RG7775** in a suitable sterile vehicle for intravenous injection. The final concentration should be calculated to deliver a dose equivalent to 100 mg/kg of active idasanutlin based on the body weight of the mouse.

- **Temozolomide:** Prepare a fresh solution of temozolomide for each administration. Dissolve the required amount of temozolomide in a vehicle appropriate for the chosen route of administration (e.g., 0.5% methylcellulose for oral gavage).

Animal Models and Tumor Implantation

- **Cell Lines:** Utilize TP53 wild-type human neuroblastoma cell lines such as SHSY5Y-Luc and NB1691-Luc, which are engineered to express luciferase for in vivo imaging.
- **Orthotopic Implantation:** For neuroblastoma models, surgically implant the tumor cells into the adrenal gland of immunodeficient mice (e.g., nude or SCID mice) to establish orthotopic tumors.

Drug Administration

- **RG7775 (Intravenous):** Administer the prepared **RG7775** solution via the tail vein of the mouse. The volume of injection should be appropriate for the size of the animal (typically 100-200 μ L).
- **Temozolomide (Oral):** If administering orally, use a gavage needle to deliver the temozolomide solution directly into the stomach of the mouse.

Monitoring and Efficacy Assessment

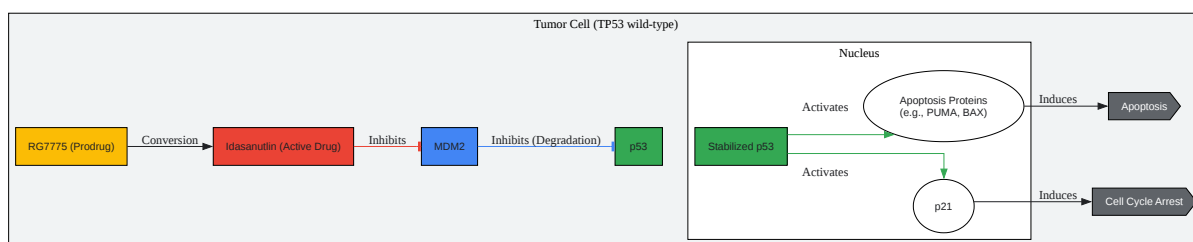
- **Tumor Growth:** Monitor tumor progression using bioluminescence imaging. Anesthetize the mice and administer a luciferin solution intraperitoneally. Image the bioluminescent signal using an in vivo imaging system. Quantify the tumor burden by measuring the luminescence intensity.
- **Survival Analysis:** Monitor the health of the animals daily. Record the date of death or euthanasia due to tumor burden or morbidity to determine the overall survival.
- **Toxicity Assessment:** Monitor the body weight of the mice throughout the study as an indicator of treatment-related toxicity. A significant weight loss (e.g., >15-20%) may indicate adverse effects.

Pharmacodynamic Analysis

- **Sample Collection:** Collect plasma and tumor tissue samples at various time points after **RG7775** administration to assess p53 pathway activation.
- **Western Blot Analysis:** Prepare protein lysates from tumor tissues and perform Western blotting to detect the levels of p53 and its downstream targets, such as p21 and MDM2.
- **ELISA:** Use ELISA kits to measure the levels of p53-induced proteins, such as Macrophage Inhibitory Cytokine-1 (MIC-1), in plasma samples.

Signaling Pathway and Experimental Workflow

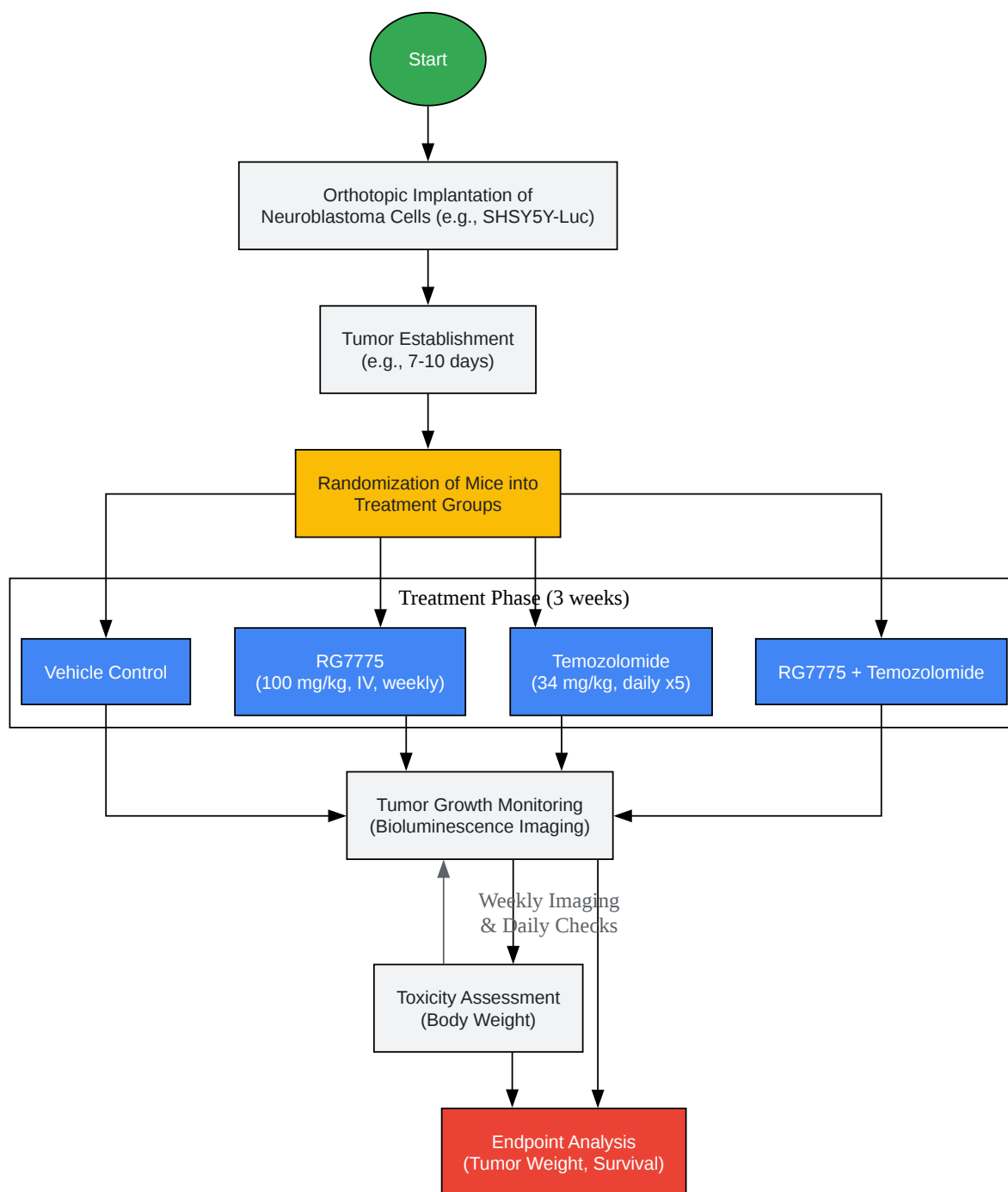
RG7775 Mechanism of Action



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Caption: **RG7775** is converted to idasanutlin, which inhibits MDM2, leading to p53 stabilization and subsequent cell cycle arrest and apoptosis.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for evaluating the in vivo efficacy of **RG7775** alone and in combination with temozolomide in a murine neuroblastoma model.

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References

- 1. Phase 1 study of the MDM2 antagonist RO6839921 in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
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